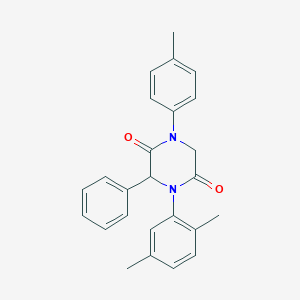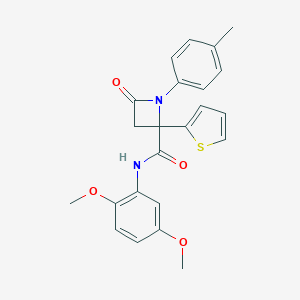
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide, also known as "DMT" or "Dimethoxythiophenylazetidinone," is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
DMT acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also activates the sigma-1 receptor, which has been implicated in neuroprotection and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
DMT has been shown to induce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been shown to increase heart rate and blood pressure, as well as activate the sympathetic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DMT in lab experiments is its rapid onset of action and short duration of effect, which allows for more efficient testing of its effects. However, its psychoactive properties can also be a limitation, as it may be difficult to separate the effects of the compound from those of the subject's altered state of consciousness.
Direcciones Futuras
There are several areas of future research for DMT, including further exploration of its therapeutic potential in the treatment of neurological disorders, as well as its potential for use in the study of consciousness and altered states of perception. Additionally, further investigation into the compound's mechanism of action and its effects on various neurotransmitter systems may provide valuable insights into the underlying mechanisms of neurological disorders.
Métodos De Síntesis
The synthesis of DMT involves the reaction of 2,5-dimethoxyphenylacetic acid, 4-methylphenylacetic acid, and 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with 2-amino-4-methylphenol. The resulting product is then reacted with acetic anhydride and ammonium acetate to yield the final product.
Aplicaciones Científicas De Investigación
DMT has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and addiction. It has been shown to have a rapid onset of action and a short duration of effect, making it a promising candidate for use in psychotherapy.
Propiedades
Fórmula molecular |
C23H22N2O4S |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-4-oxo-2-thiophen-2-ylazetidine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O4S/c1-15-6-8-16(9-7-15)25-21(26)14-23(25,20-5-4-12-30-20)22(27)24-18-13-17(28-2)10-11-19(18)29-3/h4-13H,14H2,1-3H3,(H,24,27) |
Clave InChI |
CSEXKSJYXXAZKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC2(C3=CC=CS3)C(=O)NC4=C(C=CC(=C4)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CC2(C3=CC=CS3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242407.png)
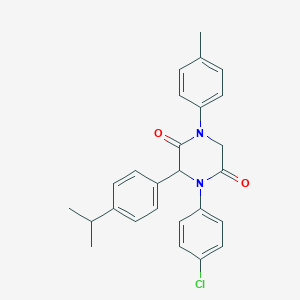


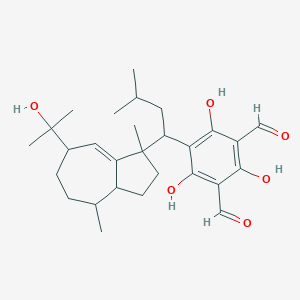
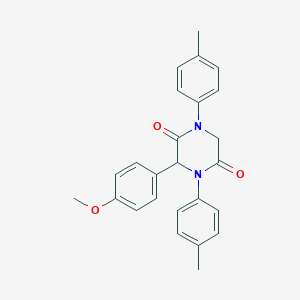
![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)
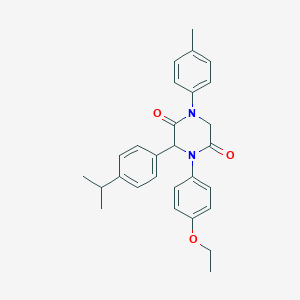

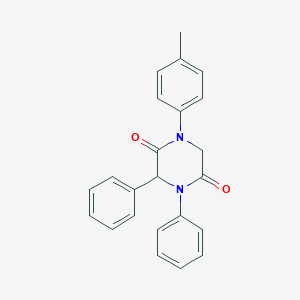
![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)

